2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one
Overview
Description
2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to a carbonyl group, along with an ethyl-substituted phenyl ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one typically involves the bromination of 4’-ethylacetophenone. One common method includes dissolving 4’-ethylacetophenone in anhydrous tetrahydrofuran, cooling the solution to 0°C, and then adding phenyltrimethylammonium tribromide in portions. The reaction mixture is stirred at 0°C for one hour and then at ambient temperature for 20 minutes. The product is then isolated by diluting the reaction mixture with diethyl ether, washing with water, and drying with magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Amino or thio derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This reactivity is exploited in medicinal chemistry to design compounds that can modulate the activity of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one
- 2-Bromo-1-(2-furyl)-3-(4-nitrophenyl)-2-propen-1-one
Uniqueness
2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other brominated ketones and can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-4-9-5-7-10(8-6-9)11(14)12(2,3)13/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLPHWVDHFBDQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702693 | |
Record name | 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698394-60-4 | |
Record name | 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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